N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea
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Overview
Description
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is a complex organic compound with a molecular formula of C14H14ClNO2S. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea typically involves multiple steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Carbamothioylation: The attachment of the carbamothioyl group involves the reaction of the benzothiophene derivative with isothiocyanates under controlled conditions.
Tetrahydrofuran-2-ylmethyl Group Addition: The final step involves the addition of the tetrahydrofuran-2-ylmethyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea: Known for its unique combination of functional groups.
This compound: Similar structure but different substituents leading to varied biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H15ClN2O2S2 |
---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
3-chloro-N-(oxolan-2-ylmethylcarbamothioyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2S2/c16-12-10-5-1-2-6-11(10)22-13(12)14(19)18-15(21)17-8-9-4-3-7-20-9/h1-2,5-6,9H,3-4,7-8H2,(H2,17,18,19,21) |
InChI Key |
KMFPGWMDYKACGX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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